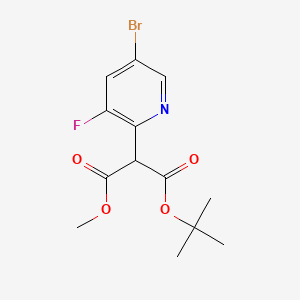
1-Tert-butyl 3-methyl 2-(5-bromo-3-fluoropyridin-2-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is a complex organic compound with a unique structure that includes a pyridine ring substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate typically involves multi-step organic reactions. One common method involves the esterification of 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioic acid with tert-butyl alcohol and methanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring can form strong interactions with enzymes or receptors, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing active carboxylic acids that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,5-di-tert-butylbenzene: Similar in structure but lacks the pyridine ring and fluorine atom.
3,5-Di-tert-butylbenzyl bromide: Contains similar tert-butyl groups but differs in the position and type of substituents on the aromatic ring.
Uniqueness
1-(1,1-Dimethylethyl) 3-methyl 2-(5-bromo-3-fluoro-2-pyridinyl)propanedioate is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C13H15BrFNO4 |
|---|---|
Poids moléculaire |
348.16 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-(5-bromo-3-fluoropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(18)9(11(17)19-4)10-8(15)5-7(14)6-16-10/h5-6,9H,1-4H3 |
Clé InChI |
XVAFJAWDCSXJNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=C(C=C(C=N1)Br)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-Bromo-2-thienyl)imidazo[1,2-a]pyridine](/img/structure/B13930529.png)

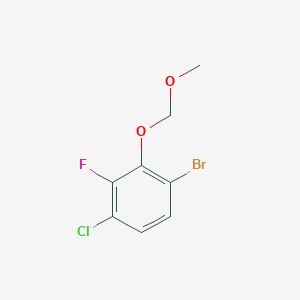
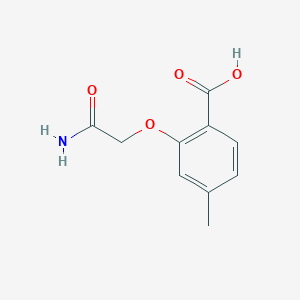

![2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13930566.png)
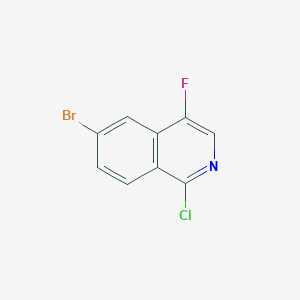
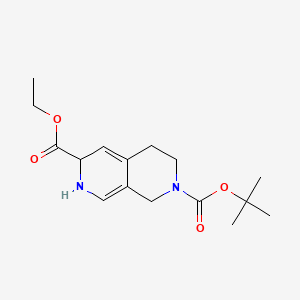
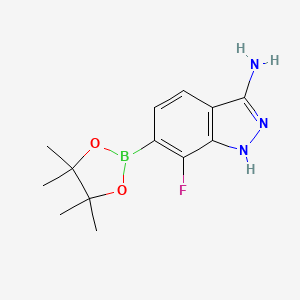


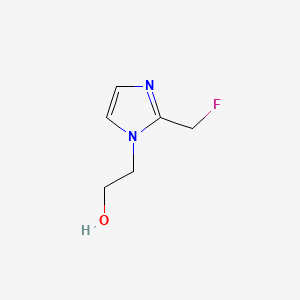
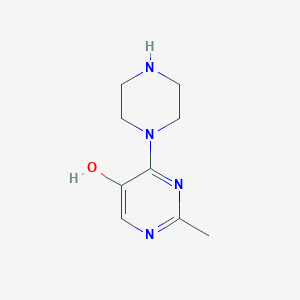
![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)
